molecular formula C14H10ClNO2 B15030209 3-((3-chlorophenyl)amino)isobenzofuran-1(3H)-one

3-((3-chlorophenyl)amino)isobenzofuran-1(3H)-one

Cat. No.: B15030209
M. Wt: 259.69 g/mol
InChI Key: MEBHCKMOSYYRNR-UHFFFAOYSA-N
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Description

3-((3-chlorophenyl)amino)isobenzofuran-1(3H)-one is a chemical compound with a unique structure that combines a chlorinated phenyl group with an isobenzofuranone moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-chlorophenyl)amino)isobenzofuran-1(3H)-one typically involves the reaction of 3-chloroaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

3-((3-chlorophenyl)amino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxy derivative.

Scientific Research Applications

3-((3-chlorophenyl)amino)isobenzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((3-chlorophenyl)amino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)amino)isobenzofuran-1(3H)-one
  • 3-((2-chlorophenyl)amino)isobenzofuran-1(3H)-one
  • 3-((3-bromophenyl)amino)isobenzofuran-1(3H)-one

Uniqueness

3-((3-chlorophenyl)amino)isobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s interaction with molecular targets and its overall properties.

Properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

3-(3-chloroanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10ClNO2/c15-9-4-3-5-10(8-9)16-13-11-6-1-2-7-12(11)14(17)18-13/h1-8,13,16H

InChI Key

MEBHCKMOSYYRNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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